molecular formula C17H18O2 B13780040 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one

1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one

Cat. No.: B13780040
M. Wt: 254.32 g/mol
InChI Key: JEHIBLKJVDUTQY-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.

    Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.

    Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.

    Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
  • 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
  • 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one

Uniqueness

1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(4-hydroxy-3-phenylphenyl)pentan-1-one

InChI

InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3

InChI Key

JEHIBLKJVDUTQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

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